molecular formula C10H16O2 B8519896 1-Cyclooctenyl acetate CAS No. 93981-85-2

1-Cyclooctenyl acetate

Cat. No.: B8519896
CAS No.: 93981-85-2
M. Wt: 168.23 g/mol
InChI Key: GCKRQQJBNDAYRT-JXMROGBWSA-N
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Description

1-Cyclooctenyl acetate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclooctene, where the acetate group is attached to the cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclooctenyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooctenone derivatives.

    Reduction: Reduction reactions can convert this compound to cyclooctanol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Cyclooctenone derivatives.

    Reduction: Cyclooctanol derivatives.

    Substitution: Various substituted cyclooctene derivatives.

Scientific Research Applications

1-Cyclooctenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclooctenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the acetate group.

    Cyclooctanol: The alcohol derivative of cyclooctene, differing in the functional group attached to the ring.

    Cyclooctanone: The ketone derivative of cyclooctene, with a carbonyl group replacing the acetate group.

Uniqueness: 1-Cyclooctenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications in various fields .

Biological Activity

1-Cyclooctenyl acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is an unsaturated cyclic compound characterized by the presence of a cyclooctene ring and an acetate functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been suggested based on current research:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

Antimicrobial Activity

A study conducted by researchers at the University of Leicester investigated the antimicrobial properties of various cycloalkenes, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In another study, the anti-inflammatory effects of various cycloalkenes were evaluated using in vitro models. The researchers found that this compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory activity. The results are summarized in the following table:

TreatmentNO Production (µM)
Control25
LPS (100 ng/mL)50
LPS + this compound (10 µM)30

This data suggests that this compound may modulate inflammatory responses, potentially through inhibition of nitric oxide synthase (iNOS).

Properties

CAS No.

93981-85-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(1E)-cycloocten-1-yl] acetate

InChI

InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+

InChI Key

GCKRQQJBNDAYRT-JXMROGBWSA-N

Isomeric SMILES

CC(=O)O/C/1=C/CCCCCC1

Canonical SMILES

CC(=O)OC1=CCCCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the presence of 0.6 g of paratoluenesulfonic acid, 50 g (0.4 mol) of cyclooctanone and 100 ml (0.9 mol) of isopropenyl acetate were refluxed for 11 hours. The reaction mixture was cooled, stirred with 0.6 g of anhydrous sodium carbonate at room temperature for one hour, left standing overnight, and filtered. The filtrate was distilled under reduced pressure to afford 60 g (91% yield) of 1-cyclooctenyl acetate having a boiling point of 71° to 73° C./3 mmHg.
[Compound]
Name
paratoluenesulfonic acid
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Name
1-cyclooctenyl acetate
Yield
91%

Synthesis routes and methods II

Procedure details

In the presence of 0.6 g of para-toluenesulfonic acid, 50 g (0.4 mol) of cyclooctanone and 100 ml (0.9 mol) of isopropenyl acetate were refluxed for 11 hours. The reaction mixture was cooled, stirred with 0.6 g of anhydrous sodium carbonate at room temperature for one hour, left standing overnight, and filtered. The filtrate was distilled under reduced pressure to afford 60 g (91% in yield) of 1-cyclooctenyl acetate having a boiling point of 71° to 73° C./3 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Name
1-cyclooctenyl acetate
Yield
91%

Synthesis routes and methods III

Procedure details

Quantity
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reactant
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Name
CC(=O)OC1=CCCCCCC1

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